![molecular formula C14H17NO2S B14307177 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile CAS No. 112033-31-5](/img/structure/B14307177.png)
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:
-
Formation of 4-Methylbenzylsulfonyl Chloride
- Start with toluene (methylbenzene).
- React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
- The reaction proceeds via electrophilic aromatic substitution.
- The resulting compound has the formula C₇H₇ClO₂S .
-
Methylation and Cyanation
- React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
- The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Industrial Production
Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Chemical Reactions Analysis
Reactivity
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.
Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.
Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.
Comparison with Similar Compounds
While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.
Properties
CAS No. |
112033-31-5 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
KLTIGYJXFWNGID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



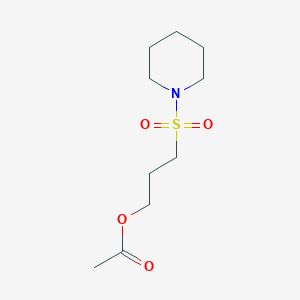
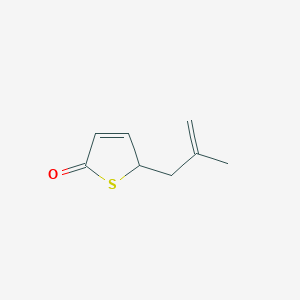
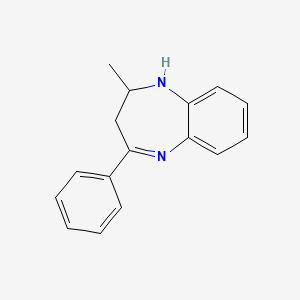
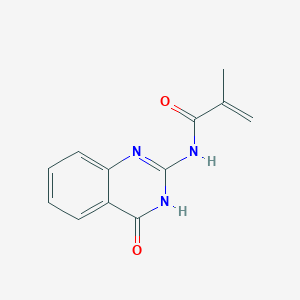

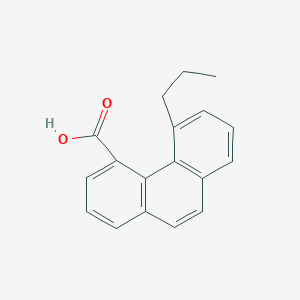
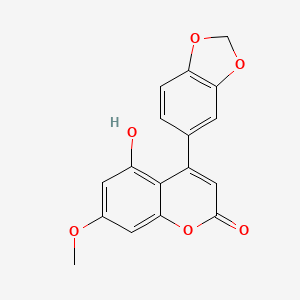
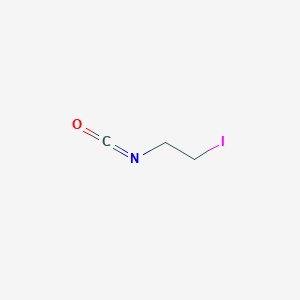
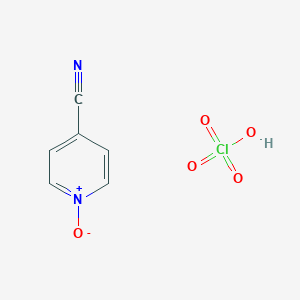
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

